Geranyl Propionate: A Technical Overview of its Chemical Structure and Properties
Geranyl Propionate: A Technical Overview of its Chemical Structure and Properties
Geranyl propionate (B1217596) is an organic compound classified as an ester. It is recognized for its characteristic fruity and floral aroma, which has led to its widespread use in the fragrance and flavor industries. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
The fundamental identification of geranyl propionate is established by its various chemical nomenclature and registration numbers.
| Identifier | Value |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] propanoate[1] |
| CAS Number | 105-90-8[1][2] |
| Molecular Formula | C13H22O2[1][2] |
| SMILES | CCC(=O)OC/C=C(\C)/CCC=C(C)C[1] |
| InChIKey | BYCHQEILESTMQU-FMIVXFBMSA-N[1][2] |
| FEMA Number | 2517[1][3] |
| EINECS Number | 203-344-1[1][4] |
Physicochemical Properties
The physical and chemical characteristics of geranyl propionate are summarized below. These properties are crucial for its application and handling.
| Property | Value |
| Molecular Weight | 210.31 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid with a fruity, rosy odor[4] |
| Boiling Point | Approximately 250-252 °C[3][4][5][6] |
| Density | Approximately 0.899 g/mL at 25 °C[5][6] |
| Flash Point | 113 °C (235.4 °F)[3] |
| Vapor Pressure | 0.0058 mmHg @ 23°C[3] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in glycerol (B35011) and propylene (B89431) glycol[4] |
| Refractive Index (n20/D) | ~1.456[5][6] |
| Log P | 4.2[3] |
Chemical Structure
The chemical structure of geranyl propionate consists of a geranyl group, which is a derivative of the monoterpene geraniol (B1671447), esterified with propionic acid.
Caption: 2D chemical structure of geranyl propionate.
Experimental Protocols
Synthesis of Geranyl Propionate via Enzymatic Esterification
Geranyl propionate can be synthesized through the esterification of geraniol with propionic acid.[5] Enzymatic synthesis, particularly using lipase (B570770), is a preferred green method. The following protocol is a representative example based on literature findings.
Materials:
-
Geraniol (97% purity)
-
Propionic acid (97% purity)
-
Immobilized Candida antarctica lipase (Novozym 435)
-
Molecular sieves (4 Å)
-
Solvent-free system
Methodology:
-
A reaction mixture is prepared with geraniol and propionic acid. A molar ratio of 3:1 (geraniol to propionic acid) has been shown to be effective.
-
Molecular sieves are added to the mixture to remove the water produced during the esterification, which helps to drive the reaction towards the product.
-
The mixture is equilibrated to the reaction temperature, typically around 40 °C, in an orbital shaker set to 150 rpm.
-
The immobilized lipase (e.g., 10 wt% relative to the substrates) is added to initiate the reaction.
-
The reaction progress is monitored by withdrawing samples at regular intervals and analyzing them by gas chromatography to determine the conversion of the reactants.
-
Upon reaching the desired conversion (e.g., ~93%), the enzyme is removed by filtration. The biocatalyst can often be reused for subsequent batches.
-
The final product can be purified using techniques such as vacuum distillation.
Analytical Methodology: Gas Chromatography (GC)
Quantitative analysis of geranyl propionate and the monitoring of its synthesis are commonly performed using gas chromatography.
Instrumentation:
-
Gas chromatograph (e.g., Shimadzu GC-2010) equipped with a flame ionization detector (FID).
-
Capillary column (e.g., fused silica (B1680970) INOWAX, 30 m x 250 µm i.d. x 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 8 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
Sample Preparation:
-
Samples from the reaction mixture are diluted in a suitable solvent (e.g., hexane) before injection. An internal standard can be used for more accurate quantification.
Data Analysis:
-
The concentration of geranyl propionate is determined by comparing the peak area of the analyte to that of a standard of known concentration. The reaction conversion is calculated based on the reduction in the area of the limiting reagent.
Natural Occurrence and Applications
Geranyl propionate is found naturally in low proportions in the essential oils of plants such as geranium and verbena.[3] It has also been reported in Humulus lupulus (hops) and Achillea nobilis.[1]
Due to its pleasant fruity and rosy aroma, geranyl propionate is extensively used in various industries:
-
Fragrance Industry: It is a common ingredient in perfumes, colognes, soaps, lotions, and other personal care products, where it imparts sweet, floral, and fruity notes.[4][7]
-
Flavor Industry: It is used as a flavoring agent in a variety of food and beverage products to provide a fruity taste and aroma.[4] It is recognized as a flavoring agent by the FDA.[1]
-
Cosmetics: It is incorporated into cosmetic formulations for its fragrance.[4]
Safety and Handling
Geranyl propionate is considered to have low toxicity by ingestion and skin contact.[4] However, it can be irritating to the eyes, respiratory system, and skin.[4] It is a combustible liquid.[4] For handling, it is recommended to wear suitable protective clothing and to store it in a cool, dry place in a tightly sealed container, away from direct sunlight.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated geranyl propionate and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[8]
References
- 1. ScenTree - Geranyl propionate (CAS N° 105-90-8) [scentree.co]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 5. Page loading... [wap.guidechem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Geranyl propionate [webbook.nist.gov]
- 8. Geranyl propionate | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]
